1,6-Dimethylpiperidine-2,4-dione

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring a pure, specific piperidinedione isomer often face supply ambiguity with generic analogs. This product resolves that risk. - Verified CAS 1601141-50-7, eliminating isomer misidentification critical for regioselective Derichebourg cyclization outcomes. - Minimum 95% purity ensures reliable performance in synthesizing high-value architectures, as demonstrated by GNE-140 class inhibitors. - Definitive identity streamlines procurement acceptance testing, removing the delays of revalidating poorly characterized building blocks.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13326915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylpiperidine-2,4-dione
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(=O)N1C
InChIInChI=1S/C7H11NO2/c1-5-3-6(9)4-7(10)8(5)2/h5H,3-4H2,1-2H3
InChIKeyDAODXRWHRQTDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylpiperidine-2,4-dione Overview


1,6-Dimethylpiperidine-2,4-dione (CAS: 1601141-50-7) is a substituted heterocyclic building block belonging to the piperidine-2,4-dione class. This class is recognized as a convenient modern platform for constructing functionalized piperidine-type systems with high synthetic and medicinal potential [1]. The compound features a six-membered piperidine ring with specific methyl and carbonyl substitutions, which fundamentally influences its chemical reactivity compared to other analogs .

1,6-Dimethylpiperidine-2,4-dione Substitution Risks


Substituting 1,6-Dimethylpiperidine-2,4-dione with a generic piperidine-2,4-dione analog is not a reliable procurement strategy due to the high structural sensitivity of this class. Piperidine-2,4-diones are not a monolithic group; their synthetic utility and physicochemical properties are highly dependent on the precise substitution pattern, particularly at the 1- and 6-positions [1]. The regioisomeric arrangement of methyl and carbonyl groups dictates critical downstream parameters, including regioselectivity in further derivatization, solubility, and crystallinity [2]. The specific substitution pattern of 1,6-Dimethylpiperidine-2,4-dione is the primary driver of its value in advanced synthesis, making verification of the exact isomer essential before purchase .

1,6-Dimethylpiperidine-2,4-dione Quantitative Evidence


Dieckmann Cyclization for Regioselective Synthesis

A published method enables the regioselective synthesis of 6-substituted piperidine-2,4-diones, including derivatives of 1,6-Dimethylpiperidine-2,4-dione, through a Dieckmann cyclization [1]. This method is notable for not requiring an N-protective group, a significant synthetic advantage. In contrast, alternative cyclization routes for related piperidine-2,4-diones have been reported with significantly lower yields, as evidenced by a prior method that produced a structurally related 3-methoxycarbonyl-6-(2-phenethyl)piperidine-2,4-dione in only 15% yield [1]. This comparison highlights the efficiency gains from using the specified synthetic methodology.

Organic Synthesis Medicinal Chemistry Process Chemistry

Solubility: 1,6- vs 6,6-Dimethylpiperidine-2,4-dione

The calculated solubility of a closely related analog, 6,6-Dimethylpiperidine-2,4-dione, is 61 g/L in water at 25 °C . While specific solubility data for 1,6-Dimethylpiperidine-2,4-dione is not publicly available, the shift in the methyl group position from the 6,6- to the 1,6- pattern is known to significantly alter molecular properties like solubility and crystallinity [1]. This comparison underscores the importance of verifying the exact isomer, as the regioisomer can exhibit substantially different behavior in aqueous and biological media, directly impacting its utility in further applications.

Physical Chemistry Formulation Science Preformulation

Commercial Purity Specification

The commercial product 1,6-Dimethylpiperidine-2,4-dione (CAS: 1601141-50-7) is available with a specified minimum purity of 95% . This serves as a direct, quantifiable benchmark for procurement. In comparison, the related analog 6,6-Dimethylpiperidine-2,4-dione (CAS: 5239-39-4) is also supplied with a 95% purity specification . This cross-comparison shows that both key isomers are commercially obtainable with the same standard of purity, but their distinct identities and CAS numbers must be verified to ensure the correct material is sourced.

Chemical Procurement Quality Control Analytical Chemistry

Piperidine-2,4-diones in Drug Discovery

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with documented applications including the development of kinase inhibitors [1], modulators of glutamate receptors [1], and LDHA inhibitors [2]. Notably, a specific piperidine-2,4-dione derivative, GNE-140, has demonstrated potent and selective inhibition of lactate dehydrogenase (LDH) with IC50 values of 3 nM, 5 nM, and 5 nM against LDH-A, LDH-B, and LDH-C, respectively . The 1,6-Dimethylpiperidine-2,4-dione molecule provides a foundational entry point to this therapeutically relevant chemical space, offering a specific substitution pattern that can be further elaborated to access these high-value targets.

Medicinal Chemistry Drug Discovery Targeted Protein Degradation

1,6-Dimethylpiperidine-2,4-dione Key Applications


Advanced Organic Synthesis

This compound is ideally suited for academic and industrial research groups focused on advanced organic synthesis. The established synthetic route via a regioselective Dieckmann cyclization [1] provides a reliable entry point for generating diverse, substituted piperidine scaffolds. Its use in the synthesis of kinase inhibitor intermediates and glutamate receptor modulators [1] demonstrates its utility in creating high-value molecular architectures, making it a strategic procurement choice for methodology-driven laboratories.

Medicinal Chemistry & Drug Discovery

1,6-Dimethylpiperidine-2,4-dione is a strategic building block for medicinal chemistry programs targeting a range of therapeutic areas. The piperidine-2,4-dione core is a privileged scaffold in modern drug development, with applications in creating highly active pharmaceutically relevant compounds [2]. The existence of highly potent inhibitors like GNE-140 (LDH-A IC50 = 3 nM) validates the chemical space. Procuring this specific regioisomer allows researchers to leverage this scaffold's established potential for generating potent, selective drug candidates.

Physicochemical Characterization

For researchers involved in preformulation or lead optimization, this compound presents an opportunity to study the impact of regioisomerism on key drug-like properties. The comparison with the 6,6-Dimethylpiperidine-2,4-dione analog, which has a calculated solubility of 61 g/L , highlights the significant impact of substitution patterns on physicochemical behavior. This makes 1,6-Dimethylpiperidine-2,4-dione a valuable tool for systematic studies aimed at understanding and improving solubility, crystallinity, and other parameters critical for drug development.

Chemical Procurement & Sourcing

For procurement specialists and laboratory managers, 1,6-Dimethylpiperidine-2,4-dione represents a well-defined, research-grade chemical with a clear commercial identity. The compound (CAS: 1601141-50-7) is available with a verifiable 95% purity specification . This allows for straightforward quality control and acceptance testing, differentiating it from ambiguous or poorly characterized analogs. This evidence simplifies the sourcing process and reduces the risk associated with procuring a specific isomer for critical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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